azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
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Description
Azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
Scientific Research Applications
Application in Anticancer Research
Scientific Field
This compound has been used in the field of Pharmaceuticals and Cancer Research .
Summary of Application
The compound has been synthesized and evaluated for its tubulin polymerization inhibitory activity and in vitro cytotoxicity against various cancer cell lines .
Methods of Application
The compound was synthesized, characterized by 1H, 13C NMR, and ESI-MS, and then evaluated for its tubulin polymerization inhibitory activity and in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
Results or Outcomes
Among all the synthesized conjugates, one compound exhibited excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against cancer cell lines .
Application in Synthesis of New Compounds
Scientific Field
This compound has been used in the field of Organic Chemistry and Material Science .
Summary of Application
The compound has been used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Methods of Application
The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
Results or Outcomes
The synthesized compound was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Application in EGFR Kinase Inhibitory Research
Summary of Application
A novel series of derivatives of the compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
Methods of Application
The compound was synthesized and then evaluated for its EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines .
Results or Outcomes
The results of these evaluations are not specified in the source .
Application in Synthesis of New Benzyl-Protected Compounds
Summary of Application
The compound has been used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol .
Results or Outcomes
Application in Synthesis of Pyrazolo[3,4-b]pyridines
Scientific Field
This compound has been used in the field of Pharmaceuticals and Medicinal Chemistry .
Summary of Application
The compound has been used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which are closely similar to the purine bases adenine and guanine .
Methods of Application
The compound was synthesized and then used as a starting material to afford the 3-methyl (R3 = Me) and 3-unsubstituted (R3 = H) 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines .
Results or Outcomes
Application in Antimicrobial Research
Scientific Field
This compound has been used in the field of Pharmaceuticals and Microbiology .
Summary of Application
The compound has been evaluated for its antimicrobial activity against S. aureus and E. coli .
Methods of Application
The compound was synthesized and then evaluated for its antimicrobial activity .
Results or Outcomes
The compound was observed to be active against S. aureus and E. coli, with inhibition zones of 12 mm, 12 mm, and 10 mm respectively .
properties
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-10-12-20(13-11-19)27-16-21(29-17-18-8-4-3-5-9-18)22(25-27)23(28)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIAAIITNQFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone |
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